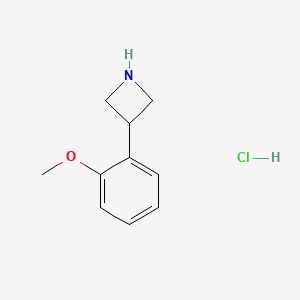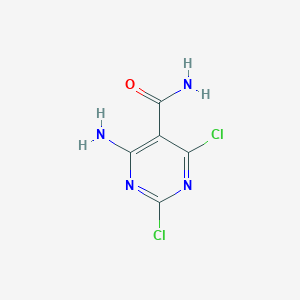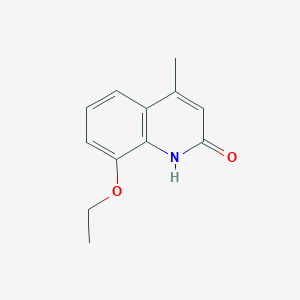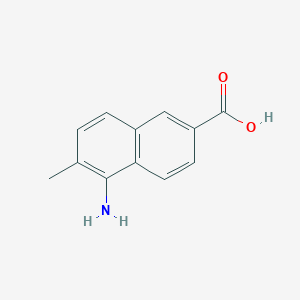
9-Cyclopentyl-3,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound features a cyclopentyl group attached to the purine ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopentylation: The introduction of the cyclopentyl group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-cyclopentyl-1H-purin-6(9H)-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclopentylation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyclopentyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.
Substitution: Substituted purine derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
9-cyclopentyl-1H-purin-6(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives for studying their chemical properties and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of nucleotides and nucleic acids.
Medicine: Explored for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyl group can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-methyl-1H-purin-6(9H)-one: A similar compound with a methyl group instead of a cyclopentyl group.
9-ethyl-1H-purin-6(9H)-one: A similar compound with an ethyl group instead of a cyclopentyl group.
9-propyl-1H-purin-6(9H)-one: A similar compound with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of 9-cyclopentyl-1H-purin-6(9H)-one lies in the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5444-82-6 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
9-cyclopentyl-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O/c15-10-8-9(11-5-12-10)14(6-13-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,15) |
InChI-Schlüssel |
PSZPKVIAEUBJKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)



![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)



